molecular formula C8H16O2 B13611358 3,4-Dimethylhexanoic acid CAS No. 153312-53-9

3,4-Dimethylhexanoic acid

Cat. No.: B13611358
CAS No.: 153312-53-9
M. Wt: 144.21 g/mol
InChI Key: BYEAKDMXKORVIB-UHFFFAOYSA-N
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Description

3,4-Dimethylhexanoic acid is an organic compound with the molecular formula C8H16O2. It is a branched-chain fatty acid, characterized by the presence of two methyl groups attached to the third and fourth carbon atoms of the hexanoic acid chain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of hexanoic acid derivatives. For instance, the reaction of 3,4-dimethylhexanol with an oxidizing agent such as potassium permanganate can yield this compound. Another method involves the use of Grignard reagents, where 3,4-dimethylhexyl magnesium bromide reacts with carbon dioxide to form the desired acid after hydrolysis.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. The starting materials, such as 3,4-dimethylhexanol, are subjected to controlled oxidation using catalysts like platinum or palladium to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the product and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The carboxyl group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification and amidation, respectively.

Major Products

    Oxidation: 3,4-Dimethylhexanone or 3,4-Dimethylhexanal.

    Reduction: 3,4-Dimethylhexanol.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

3,4-Dimethylhexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential effects on metabolic pathways and as a model compound in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 3,4-Dimethylhexanoic acid involves its interaction with various molecular targets. In biological systems, it can be metabolized by enzymes such as fatty acid synthase and oxidase, leading to the formation of active metabolites. These metabolites can influence cellular pathways related to energy metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethylhexanoic acid
  • 2,4-Dimethylhexanoic acid
  • 4,4-Dimethylhexanoic acid

Uniqueness

3,4-Dimethylhexanoic acid is unique due to the specific positioning of its methyl groups, which influences its reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications in synthesis and industry.

Properties

CAS No.

153312-53-9

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3,4-dimethylhexanoic acid

InChI

InChI=1S/C8H16O2/c1-4-6(2)7(3)5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)

InChI Key

BYEAKDMXKORVIB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)CC(=O)O

Origin of Product

United States

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